
Trihydroxycoprostane 3,7,12-Triethoxymethyl Ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure high yield and purity, along with adherence to safety and environmental regulations .
化学反应分析
Types of Reactions
Trihydroxycoprostane 3,7,12-Triethoxymethyl Ether can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of ethoxymethyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions would regenerate the original hydroxyl groups .
科学研究应用
Trihydroxycoprostane 3,7,12-Triethoxymethyl Ether is used in various scientific research applications, including:
Chemistry: Studying the reactivity and stability of protected hydroxyl groups.
Biology: Investigating the role of hydroxyl group protection in biological systems.
Medicine: Exploring potential therapeutic applications of hydroxyl group-protected compounds.
Industry: Developing new materials and chemicals with specific functional group protections.
作用机制
The mechanism of action of Trihydroxycoprostane 3,7,12-Triethoxymethyl Ether involves the protection of hydroxyl groups, which can prevent unwanted side reactions and enhance the stability of the compound. The molecular targets and pathways involved in its action are primarily related to its ability to form stable intermediates during chemical reactions .
相似化合物的比较
Similar Compounds
Similar compounds to Trihydroxycoprostane 3,7,12-Triethoxymethyl Ether include other hydroxyl group-protected compounds such as:
This compound-d7: A deuterated analog used in proteomics research.
This compound analogs: Compounds with similar structures but different protecting groups.
Uniqueness
This compound is unique due to its specific ethoxymethyl protection of hydroxyl groups, which provides distinct reactivity and stability characteristics compared to other protecting groups .
属性
分子式 |
C36H66O6 |
|---|---|
分子量 |
594.9 g/mol |
IUPAC 名称 |
(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris(ethoxymethoxy)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C36H66O6/c1-9-37-22-40-28-17-18-35(7)27(19-28)20-32(41-23-38-10-2)34-30-16-15-29(26(6)14-12-13-25(4)5)36(30,8)33(21-31(34)35)42-24-39-11-3/h25-34H,9-24H2,1-8H3/t26-,27+,28-,29-,30+,31+,32-,33+,34+,35+,36-/m1/s1 |
InChI 键 |
LIBUFMQOJGJRPC-RKDRXVRESA-N |
手性 SMILES |
CCOCO[C@@H]1CC[C@]2([C@@H](C1)C[C@H]([C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)OCOCC)OCOCC)C |
规范 SMILES |
CCOCOC1CCC2(C(C1)CC(C3C2CC(C4(C3CCC4C(C)CCCC(C)C)C)OCOCC)OCOCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide](/img/structure/B13847884.png)
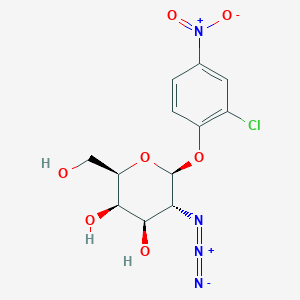
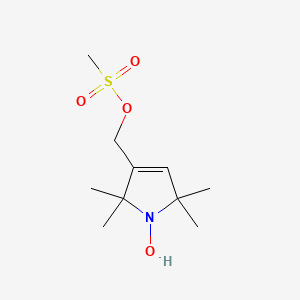
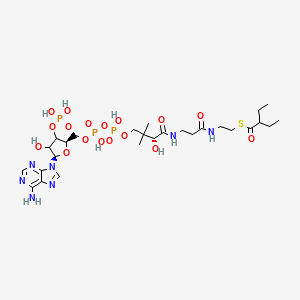
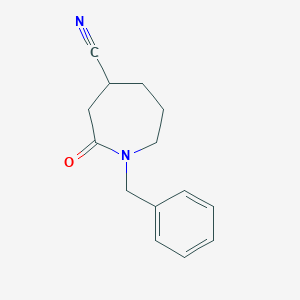
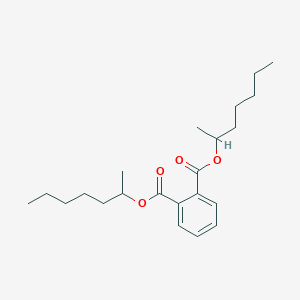
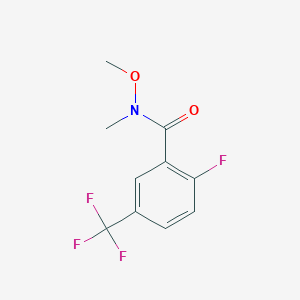

![2-(5-Bromopyridin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13847925.png)
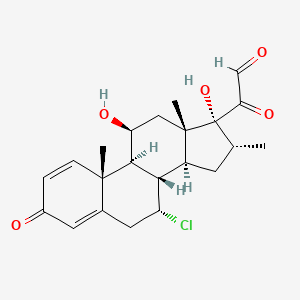

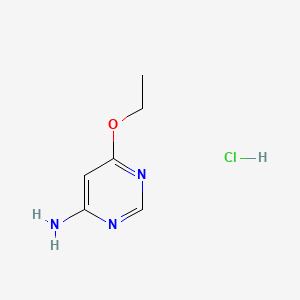

![1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrazol-1-yl]piperidine-d3](/img/structure/B13847956.png)
